molecular formula C10H9N3O2S B066155 (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 185034-18-8

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Cat. No.: B066155
CAS No.: 185034-18-8
M. Wt: 235.26 g/mol
InChI Key: LLSYGKQHAYFNCR-UHFFFAOYSA-N
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Description

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is a heterocyclic compound that features a triazole ring fused with a phenyl group and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and chloroacetic acid, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemistry

In chemistry, (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a valuable scaffold in drug design.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-methanol
  • (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-methylamine
  • (3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-benzylamine

Uniqueness

(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different substituents, leading to variations in their biological and chemical activities.

Properties

IUPAC Name

2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8(15)6-13-9(11-12-10(13)16)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSYGKQHAYFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589213
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185034-18-8
Record name (3-Phenyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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